molecular formula C9H20Cl2N2 B1394394 [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride CAS No. 1255717-66-8

[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride

Cat. No. B1394394
M. Wt: 227.17 g/mol
InChI Key: SENSNWVWDFJLBH-UHFFFAOYSA-N
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Description

“[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1015846-25-9 . Its IUPAC name is 1-(1-piperidinylmethyl)cyclopropanamine . The compound has a molecular weight of 154.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2/c10-9(4-5-9)8-11-6-2-1-3-7-11/h1-8,10H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C .

Scientific Research Applications

Cyclopropane Derivatives Synthesis

[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride has applications in synthesizing cyclopropane derivatives, a significant area of research in organic chemistry. For instance, You-Xiong Wang and N. Castagnoli (1995) explored the decyclopropylation of related compounds, indicating a potential mechanism for the inactivation of monoamine oxidase B by cyclopropylamines, which is crucial for understanding biochemical pathways and designing inhibitors (Wang & Castagnoli, 1995).

Catalytic Synthesis of Piperidines

T. P. Lebold, Andrew Leduc, and M. Kerr (2009) demonstrated the Zn(II)-catalyzed synthesis of piperidines from related propargyl amines and cyclopropanes. This research highlights the method's efficiency in synthesizing highly functionalized piperidines, a class of compounds with wide-ranging applications in medicinal chemistry (Lebold, Leduc, & Kerr, 2009).

Antibacterial Agent Synthesis

T. Miyamoto, H. Egawa, K. Shibamori, and Jun-Ichi Matsuraoto (1987) synthesized derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, aiming to create potent antibacterial agents. Their work involved the synthesis of compounds related to [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride and is crucial in the development of new antibacterial drugs (Miyamoto et al., 1987).

Biocatalytic Routes in Drug Synthesis

K. Hugentobler, H. Sharif, Marcello Rasparini, Rachel S. Heath, and N. Turner (2016) investigated biocatalytic routes for synthesizing cyclopropyl amine, a key building block in the anti-thrombotic agent ticagrelor. Their research underscores the importance of such compounds in the synthesis of crucial medications (Hugentobler et al., 2016).

Anticancer and Antituberculosis Research

S. Mallikarjuna, Basawaraj Padmashali, and C. Sandeep (2014) synthesized derivatives of 1-(4-Chlorophenyl)cyclopropylmethanone, which have shown promising results in anticancer and antituberculosis studies. Their work provides insight into the therapeutic potential of cyclopropylamine derivatives in treating critical diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Safety And Hazards

The compound has a hazard classification of Acute Tox. 4 Oral , indicating that it can be harmful if swallowed. A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

1-(piperidin-1-ylmethyl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-9(4-5-9)8-11-6-2-1-3-7-11;;/h1-8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENSNWVWDFJLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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